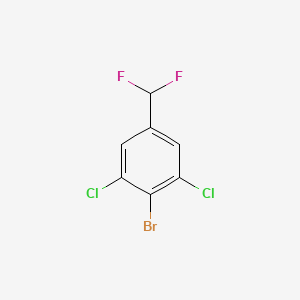

2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

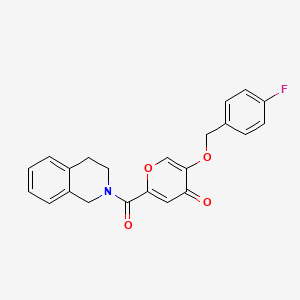

“2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene” is a chemical compound with the molecular formula C7H3BrCl2F2 . It is a part of the benzene and substituted derivatives family .

Synthesis Analysis

The synthesis of similar compounds often involves bromination of the parent compound. For instance, the synthesis of 1-bromo-2,3-difluorobenzene involves the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide .Molecular Structure Analysis

The molecular structure of “2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene” consists of a benzene ring substituted with bromo, dichloro, and difluoromethyl groups . The exact positions of these substituents on the benzene ring can be determined by NMR spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene” include a molecular weight of 275.91 . Other properties such as boiling point, melting point, and density would need to be determined experimentally.Aplicaciones Científicas De Investigación

Organometallic Synthesis

One application area is in the synthesis of ethynylferrocene compounds, where derivatives of bromo- and chlorobenzene have been used to create novel compounds with potential electrochemical applications. For instance, ethynylferrocene compounds derived from tribromobenzene have shown reversible oxidations, indicating potential for electronic communication in molecular structures (Fink et al., 1997).

Synthetic Chemistry

In synthetic chemistry, derivatives similar to 2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene serve as versatile starting materials for organometallic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene has been used to generate synthetically useful reactions via organometallic intermediates, showcasing the utility of bromo- and chloro-substituted benzenes in creating complex molecules (Porwisiak & Schlosser, 1996).

Material Science

In the realm of materials science, derivatives of bromo- and chlorobenzene have been employed in the synthesis of high-performance materials. For example, the development of highly fluorinated monomers for creating soluble, hydrophobic, low dielectric polyethers demonstrates the importance of halogenated benzenes in advancing materials with desirable physical properties (Fitch et al., 2003).

Analytical Chemistry

Halogen-containing benzenes, such as bromo- and chlorobenzenes, have been studied for their electron attachment and ionization processes. These studies help in understanding the electronic structures and reactive properties of such molecules, which is crucial for their application in various chemical reactions and as intermediates in organic synthesis (Modelli, 2005).

Propiedades

IUPAC Name |

2-bromo-1,3-dichloro-5-(difluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2F2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCVTPCCNGQMLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,3-dichloro-5-(difluoromethyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2780373.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2780375.png)

![1-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2780379.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylethanesulfonamide](/img/structure/B2780383.png)

![7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780386.png)

![3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2780390.png)

![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2780392.png)

![6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2780393.png)